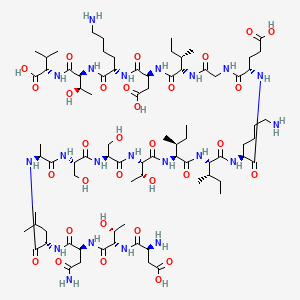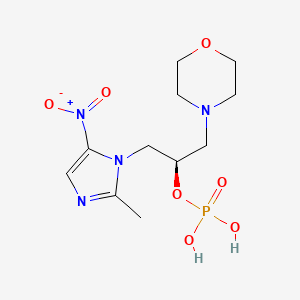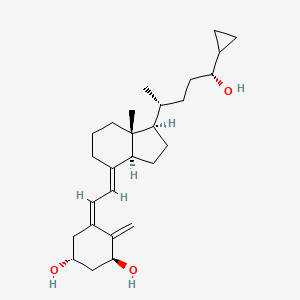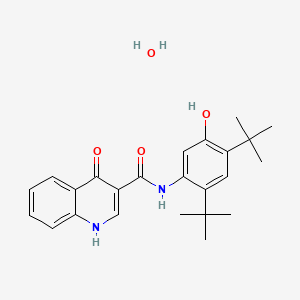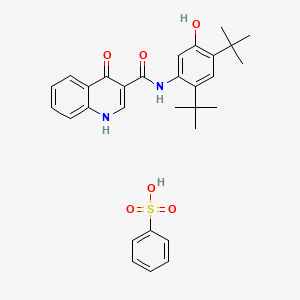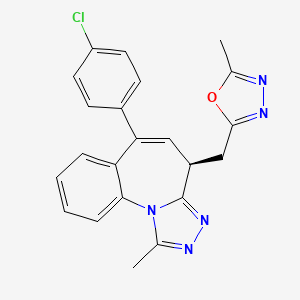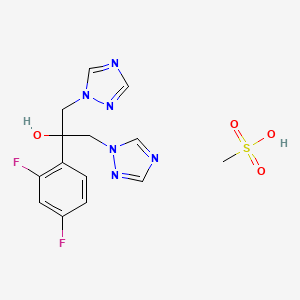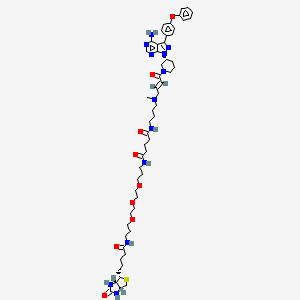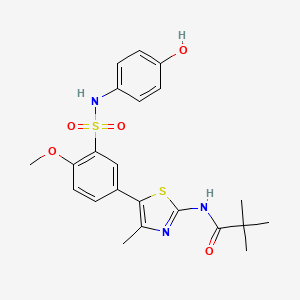
PI4KIIIbeta-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI4KIIIbeta-IN-10 is a potent inhibitor of the enzyme phosphatidylinositol 4-kinase type III beta (PI4KIIIβ). This compound has an inhibitory concentration (IC50) of 3.6 nanomolar, making it highly effective in inhibiting PI4KIIIβ . PI4KIIIβ is an essential enzyme involved in the replication of multiple RNA viruses, making this compound a valuable tool in virology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI4KIIIbeta-IN-10 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired inhibitory activity . Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are typically optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing conditions for large-scale production, and ensuring consistent quality and purity through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
PI4KIIIbeta-IN-10 primarily undergoes substitution reactions due to the presence of reactive functional groups. These reactions are essential for modifying the compound to enhance its inhibitory activity or to create derivatives for further study .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include various acids, bases, and organic solvents. Conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions involving this compound are typically derivatives with modified functional groups. These derivatives are often tested for their inhibitory activity against PI4KIIIβ to identify compounds with improved efficacy .
Scientific Research Applications
PI4KIIIbeta-IN-10 has a wide range of applications in scientific research:
Cell Biology: The compound is used to investigate the role of PI4KIIIβ in cellular processes such as membrane trafficking and signal transduction.
Drug Development:
Mechanism of Action
PI4KIIIbeta-IN-10 exerts its effects by binding to the active site of PI4KIIIβ, thereby inhibiting its kinase activity. This inhibition disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a lipid molecule essential for various cellular processes . The disruption of PI4P production affects the replication of RNA viruses, making this compound a valuable tool in antiviral research .
Comparison with Similar Compounds
Similar Compounds
PI4KIIIalpha-IN-9: Another inhibitor targeting the alpha isoform of PI4KIII, with different selectivity and potency profiles.
PI3KC2gamma-IN-8: An inhibitor targeting the gamma isoform of phosphatidylinositol 3-kinase, with distinct biological effects.
Uniqueness
PI4KIIIbeta-IN-10 is unique due to its high selectivity and potency against PI4KIIIβ, with minimal off-target effects on related kinases . This selectivity makes it an ideal tool for studying the specific roles of PI4KIIIβ in cellular processes and viral replication .
Properties
IUPAC Name |
N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-13-19(31-21(23-13)24-20(27)22(2,3)4)14-6-11-17(30-5)18(12-14)32(28,29)25-15-7-9-16(26)10-8-15/h6-12,25-26H,1-5H3,(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUYFBRIGUAKBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501022543 |
Source


|
| Record name | PI4KIIIbeta-IN-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501022543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881233-39-1 |
Source


|
| Record name | PI4KIIIbeta-IN-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501022543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
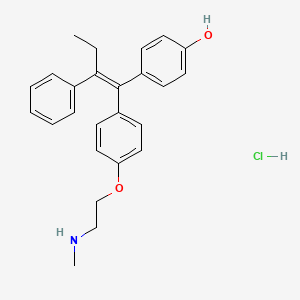
![copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate](/img/structure/B1139296.png)
